molecular formula C28H34N2O7 B10857724 Velagliflozin proline CAS No. 1539295-26-5

Velagliflozin proline

Cat. No.: B10857724
CAS No.: 1539295-26-5
M. Wt: 510.6 g/mol
InChI Key: UWKBFNWQMSGEPG-ZHNCTCHCSA-N
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Description

Velagliflozin (proline) is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily used for its antidiabetic properties, reducing blood sugar levels by inhibiting the reabsorption of glucose in the kidneys. This compound is particularly effective in managing diabetes mellitus and has shown promise in treating insulin dysregulation in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of velagliflozin (proline) involves the formation of a co-crystal with L-proline. The chemical name of velagliflozin is 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile. It forms a co-crystal with L-proline ((S)-pyrrolidine-2-carboxylic acid) as a monohydrate, and velagliflozin, L-proline, and water are in a 1:1:1 ratio .

Industrial Production Methods: Industrial production of velagliflozin (proline) typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes the careful control of reaction conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Velagliflozin (proline) primarily undergoes reactions typical of SGLT2 inhibitors. These include:

    Oxidation: Velagliflozin can undergo oxidation reactions, although these are not the primary focus in its pharmacological use.

    Reduction: Reduction reactions are less common for velagliflozin.

    Substitution: Substitution reactions can occur, particularly in the aromatic ring structures.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic rings .

Scientific Research Applications

Velagliflozin (proline) has a wide range of scientific research applications:

Mechanism of Action

Velagliflozin (proline) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This transporter is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin reduces the reabsorption of filtered glucose, thereby lowering blood glucose levels and increasing urinary glucose excretion .

Comparison with Similar Compounds

  • Empagliflozin
  • Dapagliflozin
  • Canagliflozin
  • Ertugliflozin

Comparison: Velagliflozin (proline) is unique among SGLT2 inhibitors due to its specific molecular structure and the formation of a co-crystal with L-proline. This unique structure may contribute to its specific pharmacokinetic and pharmacodynamic properties. Compared to other SGLT2 inhibitors, velagliflozin has shown similar efficacy in reducing blood glucose levels but may offer distinct advantages in terms of stability and solubility .

Properties

CAS No.

1539295-26-5

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H25NO5.C5H9NO2/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8)/t19-,20-,21+,22-,23+;4-/m10/s1

InChI Key

UWKBFNWQMSGEPG-ZHNCTCHCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N

Canonical SMILES

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N

Origin of Product

United States

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